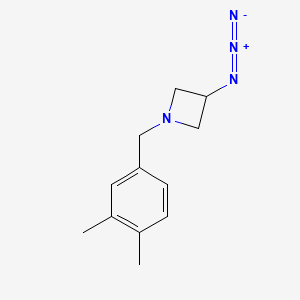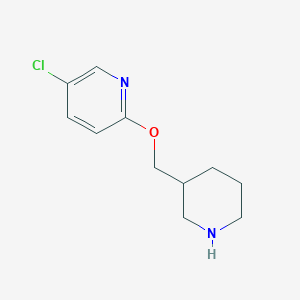
5-Chlor-2-(Piperidin-3-ylmethoxy)pyridin
Übersicht
Beschreibung
5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H15ClN2O . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine, often involves the remodeling of (Aza)indole/Benzofuran skeletons . This process involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine consists of a pyridine ring, which is a six-membered heterocyclic scaffold, substituted with a chlorine atom and a piperidin-3-ylmethoxy group .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie sind Piperidinderivate wie 5-Chlor-2-(Piperidin-3-ylmethoxy)pyridin für die Arzneimittelentwicklung von entscheidender Bedeutung. Sie kommen in über zwanzig Klassen von Arzneimitteln vor, einschließlich Alkaloiden . Das Strukturmotiv der Verbindung findet sich häufig in Molekülen mit signifikanter biologischer Aktivität, was sie zu einem wertvollen Ziel für die Entwicklung neuer Therapeutika macht.
Landwirtschaft
Chlorpyridine, zu denen Verbindungen wie this compound gehören, werden in der Landwirtschaft zur Herstellung von Fungiziden und Insektiziden eingesetzt . Ihre Fähigkeit, den Lebenszyklus von Schädlingen zu stören, macht sie zu einem wichtigen Werkzeug zum Schutz von Nutzpflanzen und zur Gewährleistung der Ernährungssicherheit.
Materialwissenschaften
In der Materialwissenschaft werden Pyridinderivate als Zwischenprodukte bei der Synthese von fortschrittlichen Materialien verwendet. Ihre Einarbeitung in Polymere und Beschichtungen kann Eigenschaften wie thermische Stabilität und chemische Beständigkeit verleihen, die für die Herstellung von Hochleistungsmaterialien wertvoll sind .
Umweltwissenschaften
Die Umweltanwendungen von Piperidinderivaten werden noch erforscht. Ihr Potenzial liegt jedoch in der Entwicklung umweltfreundlicher Pestizide und Herbizide sowie in der Sanierung von Schadstoffen durch fortschrittliche chemische Verfahren .
Analytische Chemie
In der analytischen Chemie können Verbindungen wie this compound als Standards oder Reagenzien in der Chromatographie und Spektroskopie dienen. Ihre klar definierten Strukturen und Eigenschaften ermöglichen präzise Messungen und die Entwicklung neuer analytischer Methoden .
Biochemie
Biochemisch werden Piperidinderivate auf ihre Wechselwirkungen mit biologischen Makromolekülen untersucht. Sie können als Inhibitoren oder Aktivatoren in enzymatischen Stoffwechselwegen wirken und so Einblicke in zelluläre Prozesse und die Entwicklung biochemischer Werkzeuge liefern .
Chemische Synthese
This compound wird in der chemischen Synthese als Baustein für die Konstruktion komplexer organischer Moleküle verwendet. Seine Reaktivität ermöglicht die Bildung verschiedener chemischer Bindungen, was die Herstellung neuartiger Verbindungen mit potenziellen Anwendungen in verschiedenen Industrien erleichtert .
Pharmakologische Forschung
In der pharmakologischen Forschung werden Derivate dieser Verbindung auf ihr therapeutisches Potenzial hin untersucht. Sie sind oft Teil des Lead-Optimierungsprozesses in der Arzneimittelforschung, bei dem ihre pharmakokinetischen und pharmakodynamischen Eigenschaften bewertet werden .
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that result in various biological activities . These interactions can lead to alterations in cellular processes, potentially providing therapeutic benefits.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-(piperidin-3-ylmethoxy)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical reactions.
Cellular Effects
The effects of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine can have sustained effects on cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and memory in rodents . At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound exhibits beneficial effects at low to moderate doses but becomes harmful at higher concentrations.
Metabolic Pathways
5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the organism. Additionally, the compound can influence the activity of other metabolic enzymes, thereby altering the levels of various metabolites.
Subcellular Localization
The subcellular localization of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects. For example, the presence of a nuclear localization signal can facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins.
Eigenschaften
IUPAC Name |
5-chloro-2-(piperidin-3-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h3-4,7,9,13H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWZKZDQLHTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


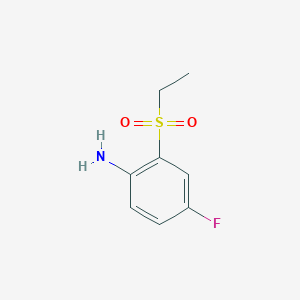
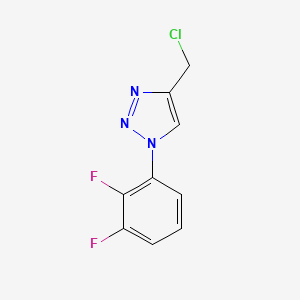
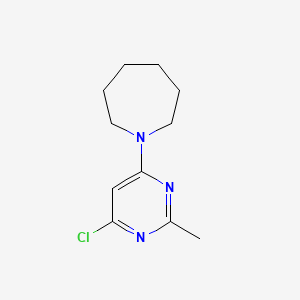
![1-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1488678.png)
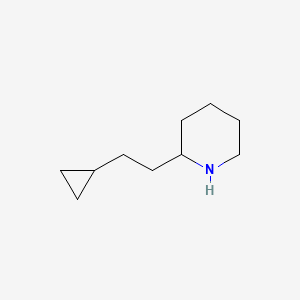

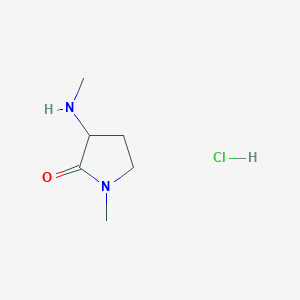
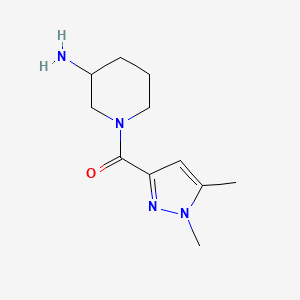
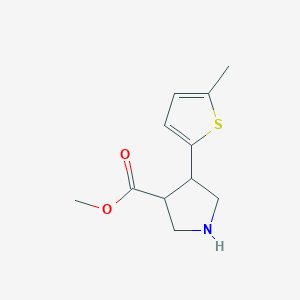
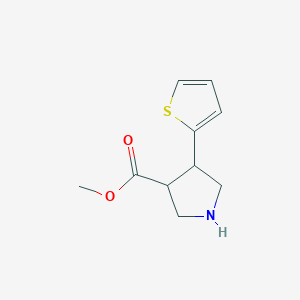

![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
